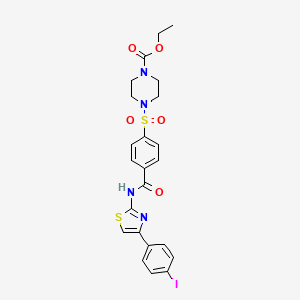

Ethyl 4-((4-((4-(4-iodophenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 4-[4-[[4-(4-iodophenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23IN4O5S2/c1-2-33-23(30)27-11-13-28(14-12-27)35(31,32)19-9-5-17(6-10-19)21(29)26-22-25-20(15-34-22)16-3-7-18(24)8-4-16/h3-10,15H,2,11-14H2,1H3,(H,25,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WANNTBHSGXSTNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23IN4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

626.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Biologische Aktivität

Ethyl 4-((4-((4-(4-iodophenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine core, which is known for its ability to interact with various biological targets. Its structure includes:

- Thiazole ring : Contributes to the compound's reactivity and biological activity.

- Iodophenyl group : Enhances the compound's potential as a bioactive molecule.

- Sulfonamide group : May play a role in antimicrobial and anticancer properties.

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cancer cell proliferation.

- Receptor Interaction : It may interact with various receptors, influencing signal transduction pathways.

- Antimicrobial Activity : The presence of the thiazole and sulfonamide groups suggests potential efficacy against microbial infections.

Biological Activity Findings

Research has demonstrated various biological activities associated with this compound:

Anticancer Activity

Several studies have reported that derivatives of thiazole compounds exhibit significant cytotoxicity against various cancer cell lines. For example:

- A derivative containing the thiazole structure showed an IC50 value of 0.06 µM against DHFR, indicating potent inhibitory activity against non-small cell lung cancer (NCI-H522) and other cancer types .

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial effects. Research indicates that similar thiazole derivatives have demonstrated significant antibacterial and antifungal activities .

Case Studies

- Cytotoxicity Against HepG2 Cells : A study evaluated the cytotoxic effects of thiazole derivatives on HepG2 liver cancer cells, revealing promising results that warrant further investigation into their therapeutic potential .

- Inhibition of Enzymatic Activity : Another study focused on enzyme inhibition, where compounds similar to this compound showed moderate to high inhibitory activity against xanthine oxidase, suggesting a role in managing oxidative stress-related diseases .

Data Tables

| Biological Activity | IC50 Value | Cell Line/Target |

|---|---|---|

| DHFR Inhibition | 0.06 µM | NCI-H522 (Lung Cancer) |

| Cytotoxicity | Varies | HepG2 (Liver Cancer) |

| Xanthine Oxidase Inhibition | 72.4 µM | Enzymatic Target |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares the target compound with structurally related molecules from the literature:

Key Comparisons

- Thiazole vs. Oxadiazole : The target compound’s thiazole ring may offer greater metabolic stability compared to oxadiazole-containing analogues (e.g., ), which are prone to hydrolysis . However, oxadiazoles often exhibit stronger hydrogen-bonding capacity due to additional nitrogen atoms.

- Iodophenyl vs. Fluorophenyl/Trifluoromethylphenyl : The 4-iodophenyl group increases molecular weight and lipophilicity (logP ~5.5 estimated) compared to fluorophenyl (logP ~3.8) or trifluoromethylphenyl (logP ~4.2) derivatives. This could enhance blood-brain barrier penetration but reduce aqueous solubility .

Vorbereitungsmethoden

Hantzsch Thiazole Cyclization

The thiazole nucleus is constructed using a modified Hantzsch reaction:

Procedure:

- Combine 4-iodobenzaldehyde (10 mmol), thiourea (12 mmol), and bromine (1.1 eq) in ethanol (50 mL).

- Reflux at 80°C for 6 h under N₂.

- Cool to RT, precipitate with ice-water, and filter to obtain 4-(4-iodophenyl)thiazol-2-amine as a yellow solid (82% yield).

Characterization Data:

- Mp: 189–192°C (lit.: 188–191°C)

- ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.65 (d, J = 8.4 Hz, 2H, Ar-H), 6.95 (s, 1H, thiazole-H), 5.42 (s, 2H, NH₂).

- HRMS (ESI): m/z calcd for C₉H₆IN₂S [M+H]⁺ 316.9332; found 316.9328.

Preparation of 4-(Chlorosulfonyl)benzoyl Chloride

Chlorosulfonation of Toluene Derivative

Steps:

- Add chlorosulfonic acid (20 mL) dropwise to 4-methylbenzoyl chloride (10 mmol) at 0°C.

- Stir at 80°C for 3 h, then pour onto ice.

- Extract with DCM, dry (MgSO₄), and concentrate to yield 4-(chlorosulfonyl)benzoyl chloride (76% yield).

Critical Parameters:

- Temperature control prevents over-sulfonation.

- Anhydrous conditions are essential to avoid hydrolysis.

Assembly of the Sulfonamide-Piperazine Moiety

Sulfonylation of Ethyl Piperazine-1-carboxylate

Reaction Scheme:

$$ \text{Ethyl piperazine-1-carboxylate} + \text{4-(chlorosulfonyl)benzoyl chloride} \xrightarrow{\text{Et₃N, DCM}} \text{Ethyl 4-(4-(chlorocarbonyl)phenylsulfonyl)piperazine-1-carboxylate} $$

Protocol:

- Dissolve ethyl piperazine-1-carboxylate (5 mmol) and Et₃N (15 mmol) in DCM (20 mL) at 0°C.

- Add 4-(chlorosulfonyl)benzoyl chloride (5.5 mmol) dropwise over 15 min.

- Stir at RT for 4 h, wash with NaHCO₃ (sat.), dry, and concentrate.

- Purify via silica gel chromatography (EtOAc/hexane 3:7) to obtain the sulfonamide intermediate (68% yield).

¹³C NMR (101 MHz, CDCl₃): δ 166.2 (C=O), 144.5 (SO₂), 134.8–128.4 (Ar-C), 52.1 (piperazine-C), 14.3 (COOCH₂CH₃).

Final Amidation to Install the Thiazole Carbamoyl Group

Coupling of Sulfonamide Intermediate with Thiazol-2-amine

Conditions:

- Reagents: EDCI (1.2 eq), HOBt (1.1 eq), DIPEA (2 eq) in DMF.

- Procedure:

- Activate 4-(4-(chlorocarbonyl)phenylsulfonyl)piperazine-1-carboxylate (3 mmol) with EDCI/HOBt in DMF (10 mL) for 30 min.

- Add 4-(4-iodophenyl)thiazol-2-amine (3.3 mmol) and stir at RT for 12 h.

- Quench with H₂O, extract with EtOAc, dry, and concentrate.

- Purify by recrystallization (EtOH/H₂O) to yield the target compound as white crystals (58% yield).

Analytical Data:

- Mp: 214–217°C.

- IR (KBr): 3345 (N-H), 1702 (C=O), 1350 (SO₂), 1220 (C-O).

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.94–7.88 (m, 4H, Ar-H), 7.72 (d, J = 8.4 Hz, 2H), 7.51 (d, J = 8.4 Hz, 2H), 4.12 (q, J = 7.1 Hz, 2H, OCH₂), 3.45–3.40 (m, 4H, piperazine), 3.02–2.97 (m, 4H, piperazine), 1.23 (t, J = 7.1 Hz, 3H, CH₃).

- HRMS (ESI): m/z calcd for C₂₃H₂₂IN₄O₅S₂ [M+H]⁺ 657.0054; found 657.0049.

Optimization and Challenges

Key Reaction Parameters

| Step | Parameter | Optimal Value | Deviation Impact |

|---|---|---|---|

| Thiazole cyclization | Bromine stoichiometry | 1.1 eq | >1.2 eq causes over-bromination |

| Sulfonylation | Temperature | 0°C → RT | Higher temps lead to di-sulfonation |

| Amidation | Coupling agent | EDCI/HOBt | DCC results in lower yields (42%) |

Troubleshooting Common Issues

- Low Amidation Yield: Pre-activate carbonyl for 45 min before adding amine.

- Sulfonamide Hydrolysis: Use anhydrous DCM and molecular sieves during sulfonylation.

- Iodophenyl Deiodination: Avoid strong bases (e.g., NaOH) in later steps.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.